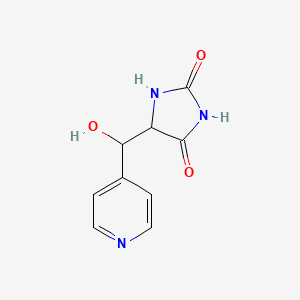
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione is a heterocyclic compound that features both an imidazolidine and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of pyridine-4-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
Techniques like crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced imidazolidine compounds, and substituted pyridine derivatives .
Scientific Research Applications
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione exerts its effects involves interactions with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazopyridines: These compounds also contain both imidazole and pyridine rings and are known for their biological activities, including GABA receptor modulation and enzyme inhibition.
Imidazolidine-2-thione: Similar in structure but contains a sulfur atom, leading to different chemical properties and biological activities.
Uniqueness
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
Biological Activity
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features an imidazolidine ring fused with a pyridine moiety and a hydroxymethyl substituent. Its synthesis typically involves the reaction of pyridine-4-carbaldehyde with imidazolidine-2,4-dione under basic conditions, which leads to the formation of the desired product through a condensation mechanism.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. A study reported that compounds derived from similar structures demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antibacterial properties .
Antiviral Activity
The compound has also been investigated for its antiviral potential. In vitro studies have shown that derivatives based on the imidazolidine-2,4-dione framework can inhibit human immunodeficiency virus (HIV) replication. These studies utilized viral cytopathic effect assays to evaluate the reduction in cytopathic effects caused by HIV, revealing structure-activity relationships (SAR) that inform potential therapeutic applications .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or viral replication.
- Receptor Interaction : It potentially interacts with cellular receptors, altering signaling pathways critical for pathogen survival or replication.
- Oxidative Stress Induction : The presence of the hydroxyl group may contribute to oxidative stress in target cells, leading to cell death or reduced viability .
Table: Summary of Biological Activities and Findings
Properties
IUPAC Name |
5-[hydroxy(pyridin-4-yl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-7(5-1-3-10-4-2-5)6-8(14)12-9(15)11-6/h1-4,6-7,13H,(H2,11,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBWJWRVIDKLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C2C(=O)NC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














